

Pimeloyl chloride molecular weight and formula

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Compound of Interest

Compound Name: *Pimeloyl chloride*

Cat. No.: *B089887*

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In-Depth Technical Guide to Pimeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimeloyl chloride, a di-acyl chloride, is a key bifunctional reagent in organic synthesis, valued for its role in creating complex molecular architectures. Its ability to react with two nucleophiles allows for the formation of various derivatives, making it a versatile building block in the synthesis of polymers, macrocycles, and as a cross-linking agent in various applications, including drug delivery systems. This guide provides a comprehensive overview of the physicochemical properties of **pimeloyl chloride**, a detailed experimental protocol for its synthesis, and a discussion of its applications.

Physicochemical Properties

Pimeloyl chloride is a colorless liquid with properties that are crucial for its handling and application in synthesis. A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ Cl ₂ O ₂	[1]
Linear Formula	ClCO(CH ₂) ₅ COCl	[2]
Molecular Weight	197.06 g/mol	[2]
CAS Number	142-79-0	[2]
Boiling Point	113 °C at 5 mmHg	
Density	1.205 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.469	

Synthesis of Pimeloyl Chloride

Pimeloyl chloride is most commonly synthesized from pimelic acid through a reaction with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid groups into more reactive acid chloride functionalities.

Experimental Protocol: Synthesis from Pimelic Acid and Thionyl Chloride

This protocol details the laboratory-scale synthesis of **pimeloyl chloride**.

Materials:

- Pimelic acid
- Thionyl chloride (SOCl₂)
- Dry solvent (e.g., dichloromethane, if needed)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

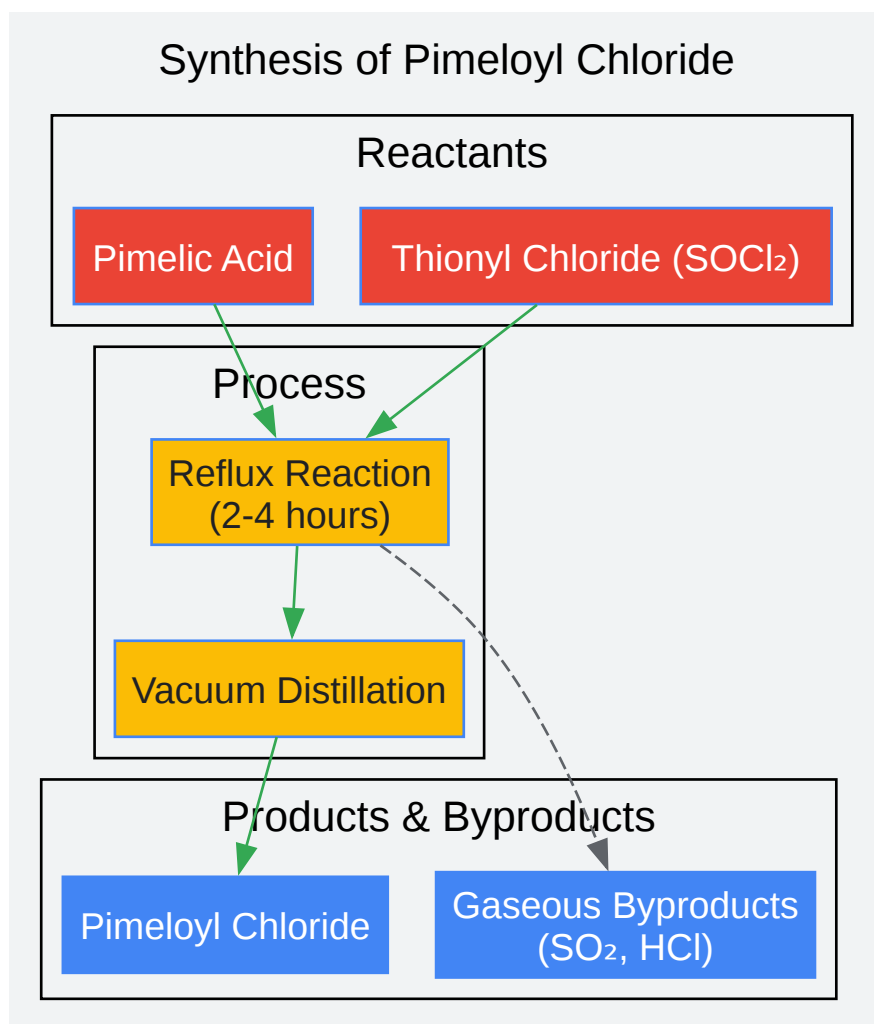
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place pimelic acid. The reaction should be conducted under a fume hood due to the release of corrosive and toxic gases (HCl and SO₂).
- **Addition of Thionyl Chloride:** Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the pimelic acid at room temperature with stirring. The reaction is often performed neat (without a solvent).
- **Reaction:** Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
- **Removal of Excess Thionyl Chloride:** After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude **pimeloyl chloride**.
- **Purification:** The crude product is then purified by fractional distillation under vacuum to obtain pure **pimeloyl chloride**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **pimeloyl chloride** from pimelic acid.



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Caption: Workflow for the synthesis of **pimeloyl chloride**.

Applications in Research and Drug Development

Pimeloyl chloride's bifunctional nature makes it a valuable tool for medicinal chemists and drug development professionals.

- **Cross-linking Agent:** It is used to cross-link polymers to form hydrogels and other matrices for controlled drug release. The di-acyl chloride groups can react with functional groups on polymer chains, such as amines or hydroxyls, to create a stable, three-dimensional network.
- **Linker Molecule:** In the development of antibody-drug conjugates (ADCs) and other targeted therapies, **pimeloyl chloride** can be used to synthesize linker molecules that connect the

cytotoxic payload to the targeting moiety (e.g., an antibody).

- **Synthesis of Novel Scaffolds:** It serves as a starting material for the synthesis of macrocyclic compounds and other complex molecular scaffolds that are of interest in drug discovery for their unique conformational properties and potential to interact with challenging biological targets.

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References

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